![molecular formula C₂₃H₂₀ClNO₆ B1141314 ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate CAS No. 400024-08-0](/img/structure/B1141314.png)
ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and characterization of ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate and related compounds involve complex organic synthesis methods, including Knoevenagel condensation reactions and characterization techniques like X-ray diffraction studies, spectral studies, and antimicrobial, antioxidant susceptibilities assessments (Kumar et al., 2016).
Synthesis Analysis
Synthesis often employs Knoevenagel condensation reactions, utilizing precursors such as aldehydes and ethyl acetoacetate in the presence of catalysts. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure is elucidated using spectral and X-ray diffraction studies, showing compounds typically crystallize in specific systems (e.g., monoclinic) and adopt conformations like Z about C=C bonds (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity includes participating in further Knoevenagel condensations and reactions with various reagents to introduce or modify functional groups. These reactions are foundational for synthesizing complex molecules with potential biological activities (Naveen et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate has been synthesized and characterized in various studies. These compounds often undergo Knoevenagel condensation reactions, a process widely used in organic chemistry for synthesizing various compounds (Kariyappa et al., 2016).
Reactions with Other Compounds
- The compound has been involved in reactions with different aldehydes and ketones. For example, Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate have been studied, showing the formation of various compounds under different conditions (Paula et al., 2012).
Applications in Antimicrobial and Antioxidant Studies
- Some derivatives of this compound have been evaluated for their antimicrobial and antioxidant susceptibilities. These studies provide insights into the potential use of such compounds in medical and biological research (Kumar et al., 2016).
Structural and Mechanistic Insights
- X-ray diffraction and NMR studies have been conducted to understand the molecular structure of derivatives of this compound. These studies contribute to a deeper understanding of their chemical properties and potential applications in various fields of research (Achutha et al., 2017).
Catalytic and Synthetic Applications
- The compound and its derivatives have been used in catalytic reactions, such as in the synthesis of other complex organic molecules. These reactions highlight the versatility of the compound in synthetic organic chemistry (Sakhabutdinova et al., 2018).
Propiedades
IUPAC Name |
ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3/b18-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMWFGTVILLKOV-QGOAFFKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amlodipine Impurity U | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

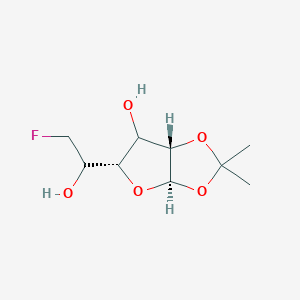

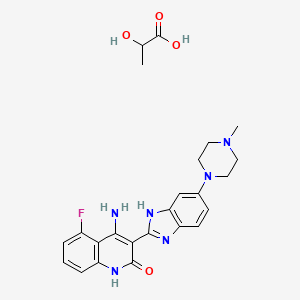
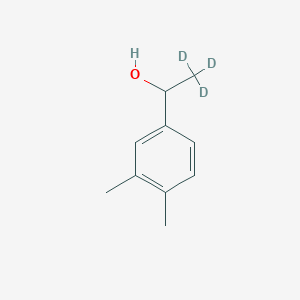
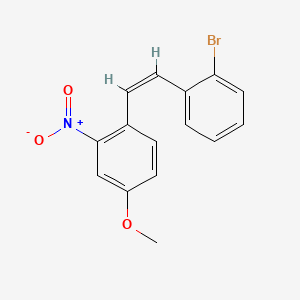
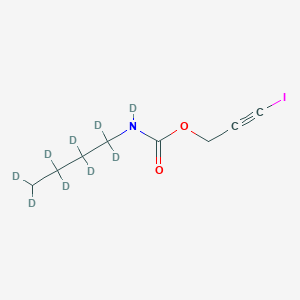
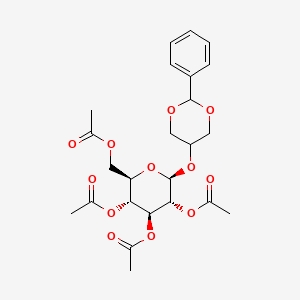
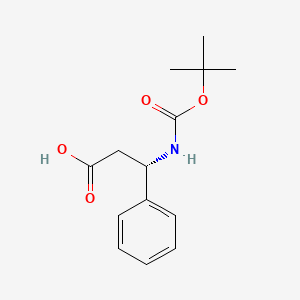
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

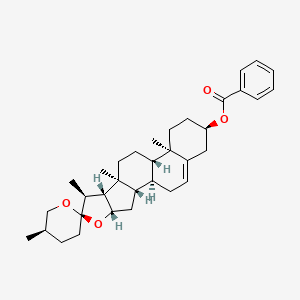
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)